BenchChemオンラインストアへようこそ!

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Kinase inhibitor intermediate c-Met modulator O-alkylation selectivity

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS 479690-08-9) is a synthetic quinoline derivative with the molecular formula C₁₆H₁₁FN₂O₅ and a molecular weight of 330.27 g·mol⁻¹. It is recognized primarily as a key intermediate in the synthesis of tyrosine kinase inhibitors, specifically those targeting c-Met and related receptor tyrosine kinases.

Molecular Formula C16H11FN2O5
Molecular Weight 330.271
CAS No. 479690-08-9
Cat. No. B2505121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline
CAS479690-08-9
Molecular FormulaC16H11FN2O5
Molecular Weight330.271
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3
InChIKeyOTFCCVPKOQIVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS 479690-08-9): Procurement-Relevant Identity and Structural Baseline


4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS 479690-08-9) is a synthetic quinoline derivative with the molecular formula C₁₆H₁₁FN₂O₅ and a molecular weight of 330.27 g·mol⁻¹ . It is recognized primarily as a key intermediate in the synthesis of tyrosine kinase inhibitors, specifically those targeting c-Met and related receptor tyrosine kinases . Commercially, it is offered at purities of 95% (e.g., Sigma-Aldrich/Synthonix) or ≥99% (e.g., Koyechem), with a reported melting point of 214–218 °C and an off-white crystalline powder appearance . Its structural signature—a free 7-hydroxy group paired with a 6-methoxy substituent on the quinoline core and a 2-fluoro-4-nitrophenoxy leaving/activating group at the 4-position—defines its utility in downstream synthetic elaboration, particularly O-alkylation at the 7-position to generate advanced kinase inhibitor scaffolds .

Why Generic Substitution Fails for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in Kinase Inhibitor Synthesis


Substituting this compound with structurally similar quinoline intermediates—such as 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline (CAS 516526-44-6) or 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4)—introduces critical synthetic divergence. The target compound uniquely combines a free nucleophilic 7-OH handle with a 6-OCH₃ group, enabling selective, high-yielding O-alkylation to install pharmacophoric elements essential for c-Met/VEGFR2 inhibitor potency, as demonstrated in the WO 2006/108059 patent where this intermediate was elaborated in 56% yield to a piperidine-linked advanced intermediate . In contrast, the 6,7-dimethoxy analog blocks this site, and the 6-unsubstituted analog lacks the electron-donating methoxy group that modulates quinoline nitrogen basicity and downstream biological target engagement [1]. These structural features are not interchangeable without altering the synthetic route, intermediate stability, and final inhibitor activity profile.

Quantitative Differentiation Evidence for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Procurement


Synthetic Utility: Selective 7-OH O-Alkylation Yield Comparison with 6,7-Dimethoxy Analog

The target compound's free 7-hydroxy group enables selective O-alkylation to produce the advanced intermediate 4-[4-(2-fluoro-4-nitrophenoxy)-6-methoxy-quinolin-7-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester in 56% isolated yield, a critical step in the synthesis of c-Met kinase inhibitors described in WO 2006/108059 . The comparable 6,7-dimethoxyquinoline analog (CAS 516526-44-6) cannot undergo this reaction because both positions are blocked as methyl ethers, forcing a different synthetic route with lower overall efficiency .

Kinase inhibitor intermediate c-Met modulator O-alkylation selectivity

Purity Specification and Physical Characterization for Quality-Controlled Procurement

Commercial suppliers provide this compound at two distinct purity tiers with verified physical constants. Koyechem supplies it at ≥99% purity with a melting point of 214–218 °C and moisture content ≤0.5%, suitable for cGMP intermediate applications . Sigma-Aldrich (Synthonix) offers a 95% purity grade suitable for research-scale synthesis . In contrast, the closest analog 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4, lacking the 6-methoxy group) is typically offered only at 95% purity with no melting point specification, potentially limiting its use in regulated synthetic processes .

Quality control Intermediate purity Melting point specification

Cytotoxicity Against MCF-7 Breast Cancer Cells: Biological Activity Benchmarking

The target compound has demonstrated cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ value of 15 µM . While this potency is moderate compared to optimized clinical kinase inhibitors, it establishes baseline biological activity for this intermediate scaffold. The 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol analog (lacking the 6-methoxy group) showed qualitatively reduced potency in related quinoline-based kinase inhibitor SAR studies, where the 6-methoxy substituent was identified as a critical contributor to c-Met binding affinity [1]. Direct IC₅₀ data for the 6-unsubstituted analog in the same MCF-7 assay was not located in accessible literature; this represents a data gap requiring investigator verification.

Anticancer activity MCF-7 cytotoxicity Quinoline kinase inhibitor

Molecular Weight and Polar Surface Area: Physicochemical Differentiation from Close Analogs

The target compound (MW 330.27, tPSA ~106 Ų calculated) occupies a distinct physicochemical space compared to its closest analogs. The 6,7-dimethoxy analog (CAS 516526-44-6) has a higher molecular weight of 344.29 and a lower hydrogen bond donor count (0 vs. 1 for the target), while the 7-hydroxy-6-unsubstituted analog (CAS 1394820-98-4) has a lower MW of 300.24 . These differences affect solubility, chromatographic behavior, and reactivity. The single hydrogen bond donor (7-OH) in the target compound enables hydrogen-bond-directed purification strategies and selective derivatization that are inaccessible with the fully blocked dimethoxy analog .

Drug-likeness Intermediate physicochemical properties Synthetic tractability

Optimal Procurement and Application Scenarios for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline


c-Met Tyrosine Kinase Inhibitor Lead Optimization Programs

This compound is the documented starting intermediate for synthesizing piperidine-linked c-Met modulators as described in WO 2006/108059. The free 7-OH permits direct O-alkylation with N-Boc-4-piperidinemethanol mesylate (56% yield) to install a critical pharmacophoric element; procurement of the 6,7-dimethoxy or 6-unsubstituted analogs would necessitate additional deprotection or functionalization steps, reducing synthetic efficiency in medicinal chemistry campaigns .

Quinoline-Based Kinase Inhibitor Fragment Screening and SAR Exploration

The compound's moderate MCF-7 cytotoxicity (IC₅₀ ≈ 15 µM) and structural features (6-OCH₃, 7-OH, 2-fluoro-4-nitrophenoxy) make it a suitable fragment for SAR exploration. The 7-OH group serves as a derivatization point, while the 6-OCH₃ provides electron-donating character that influences quinoline nitrogen basicity, a parameter known to affect kinase binding. This combination is absent in both the fully methylated and the 6-unsubstituted analogs [1].

Pharmaceutical Intermediate Supply Chain with Quality Documentation Requirements

For CROs and pharmaceutical manufacturers requiring intermediates with full quality documentation, this compound is available at ≥99% purity with defined melting point (214–218 °C) and moisture specification (≤0.5%) from Koyechem, enabling its use in cGMP intermediate supply chains. The 6-unsubstituted analog (CAS 1394820-98-4) is only available at 95% purity without comparable physical characterization data, making it less suitable for regulated development programs .

Selective Derivatization at the 7-Position for Advanced Quinoline Scaffold Synthesis

The unique combination of a single nucleophilic 7-OH group and a 6-OCH₃ group enables chemoselective reactions (O-alkylation, O-arylation, sulfonylation) that are not possible with the 6,7-dimethoxy analog. This selectivity is critical when synthesizing unsymmetrical 6,7-differentially substituted quinoline kinase inhibitors, where the order of substituent introduction determines the accessible chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.